molecular formula C17H24BrNO5 B4001239 1-[4-(3-bromophenoxy)butyl]piperidine oxalate

1-[4-(3-bromophenoxy)butyl]piperidine oxalate

Cat. No.: B4001239
M. Wt: 402.3 g/mol
InChI Key: YXILPOYRCKVKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-bromophenoxy)butyl]piperidine oxalate is a useful research compound. Its molecular formula is C17H24BrNO5 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.08379 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Halogenated Compounds : Research has explored the synthesis of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, demonstrating methodologies that could be relevant to synthesizing or modifying compounds like "1-[4-(3-bromophenoxy)butyl]piperidine oxalate" (Yamali et al., 2016).
  • Development of Ionic Liquid Crystals : Studies on piperidinium, piperazinium, and morpholinium ionic liquid crystals show the versatility of piperidine derivatives in designing materials with specific properties, which may include applications in material science and electrochemistry (Lava et al., 2009).

Biological Applications and Studies

  • Antioxidant and Anticholinergic Activities : The synthesis and evaluation of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products, have been reported, highlighting their potent antioxidant and anticholinergic activities. This suggests potential therapeutic applications for structurally related compounds (Rezai et al., 2018).
  • Anti-bacterial Studies : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and demonstrated moderate to talented antibacterial activity, indicating the potential for developing new antimicrobial agents from piperidine derivatives (Khalid et al., 2016).

Safety and Hazards

The compound “1-[4-(3-bromophenoxy)butyl]piperidine” is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, rinse mouth with water . In all cases, if irritation persists, seek medical attention .

Properties

IUPAC Name

1-[4-(3-bromophenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.C2H2O4/c16-14-7-6-8-15(13-14)18-12-5-4-11-17-9-2-1-3-10-17;3-1(4)2(5)6/h6-8,13H,1-5,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXILPOYRCKVKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(3-bromophenoxy)butyl]piperidine oxalate
Reactant of Route 2
1-[4-(3-bromophenoxy)butyl]piperidine oxalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(3-bromophenoxy)butyl]piperidine oxalate
Reactant of Route 4
Reactant of Route 4
1-[4-(3-bromophenoxy)butyl]piperidine oxalate
Reactant of Route 5
Reactant of Route 5
1-[4-(3-bromophenoxy)butyl]piperidine oxalate
Reactant of Route 6
Reactant of Route 6
1-[4-(3-bromophenoxy)butyl]piperidine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.